4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
Description
4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a pyrimidine derivative featuring three distinct aromatic substituents: a 4-methylphenoxy group at position 4, a 4-methylphenylsulfanyl group at position 6, and a phenyl group at position 2. Pyrimidines are structurally versatile, allowing modifications that influence electronic properties, solubility, and biological activity. While the provided evidence lacks direct data on this specific compound’s synthesis or applications, structural analogs and related derivatives highlight its significance in medicinal chemistry, particularly in antimicrobial and enzyme-targeting contexts .
Properties
IUPAC Name |
4-(4-methylphenoxy)-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNYSZFGDSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a chemical compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups. Its molecular formula is , indicating the presence of sulfur and oxygen, which may contribute to its biological properties.
Structural Formula
Anticancer Activity
Research has indicated that compounds similar to 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that derivatives of pyrimidine compounds led to a reduction in nucleic acid synthesis in cancer cells, suggesting a mechanism involving the inhibition of key enzymes like thymidylate synthetase and nucleoside kinase . These findings are critical as they point towards potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, indicating potential use in treating infections.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Toxicological Profile
While investigating the biological activity, it is essential to consider the toxicological aspects. The compound has been noted for its toxicity towards aquatic life and potential reproductive toxicity, which necessitates careful evaluation before therapeutic application .
The biological activity of 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine and related pyrimidine derivatives:
Crystallographic and Conformational Insights
- Dihedral angles between the pyrimidine core and substituents influence molecular packing and bioavailability. For example: In , a 12.8° twist between the phenyl group and pyrimidine ring optimizes hydrogen bonding . The target compound’s 4-methylphenoxy group may adopt a similar planar orientation, as seen in ’s 4-methyl-6-phenylpyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
